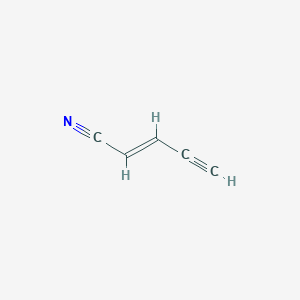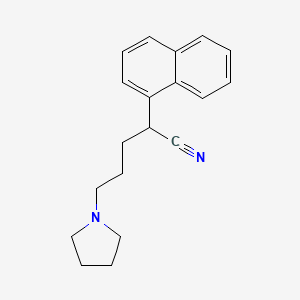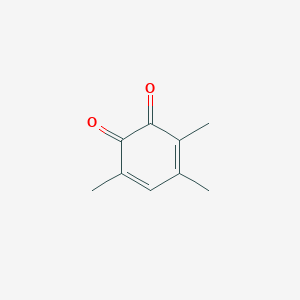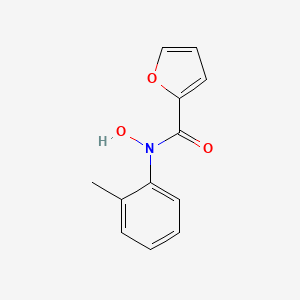![molecular formula C24H26O4 B14718148 [2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol CAS No. 6636-18-6](/img/structure/B14718148.png)
[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol is an organic compound with the molecular formula C24H26O4 This compound is characterized by the presence of three phenyl groups, each substituted with different functional groups: ethoxymethyl, methoxy, and methoxy
Méthodes De Préparation
The synthesis of [2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(ethoxymethyl)benzaldehyde with 2-methoxyphenylmagnesium bromide, followed by the addition of 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathways and high yields. Major products formed from these reactions include various substituted phenyl derivatives and their corresponding oxidized or reduced forms .
Applications De Recherche Scientifique
[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for pharmaceuticals and materials science.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of [2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
The molecular targets and pathways involved include cyclooxygenase enzymes, nuclear factor-kappa B (NF-κB) signaling, and other key regulators of cellular processes. The compound’s ability to interact with these targets makes it a valuable tool in studying disease mechanisms and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol can be compared with other similar compounds, such as:
[2-(Methoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol: This compound has a methoxymethyl group instead of an ethoxymethyl group, leading to differences in reactivity and biological activity.
[2-(Ethoxymethyl)phenyl]-(2-hydroxyphenyl)-(4-methoxyphenyl)methanol: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s chemical properties and interactions with biological targets.
Propriétés
Numéro CAS |
6636-18-6 |
|---|---|
Formule moléculaire |
C24H26O4 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
[2-(ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C24H26O4/c1-4-28-17-18-9-5-6-10-21(18)24(25,19-13-15-20(26-2)16-14-19)22-11-7-8-12-23(22)27-3/h5-16,25H,4,17H2,1-3H3 |
Clé InChI |
HDOHJPQPDPDOKI-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=CC=CC=C1C(C2=CC=C(C=C2)OC)(C3=CC=CC=C3OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


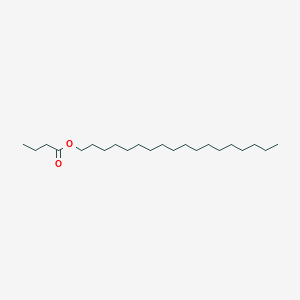
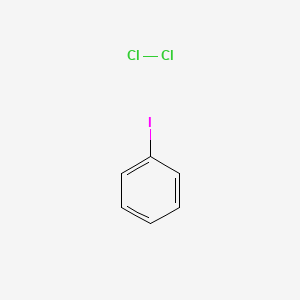
![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
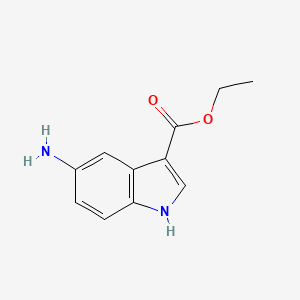
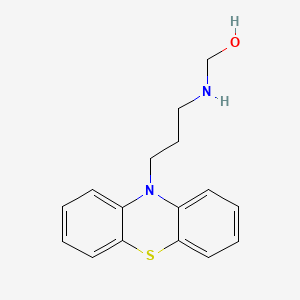
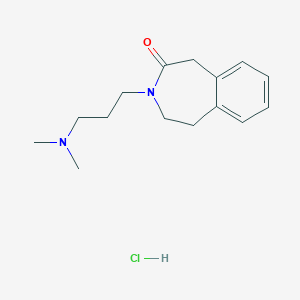

![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
